1,3-DIMETHYL 5-(OXOLANE-2-AMIDO)BENZENE-1,3-DICARBOXYLATE
Overview
Description
Dimethyl 5-[(tetrahydro-2-furanylcarbonyl)amino]isophthalate is a chemical compound with the molecular formula C15H17NO6 . Its average mass is 307.299 Da and its monoisotopic mass is 307.105591 Da .
Molecular Structure Analysis
The molecular structure of dimethyl 5-[(tetrahydro-2-furanylcarbonyl)amino]isophthalate consists of a tetrahydrofuran ring attached to an isophthalate moiety via an amide linkage . The exact 3D structure is not provided in the search results.Scientific Research Applications
Chemistry and Material Science Applications
Gold(I) Chemistry : Dimethyl 5-aminoisophthalate, a related compound, serves as a ligand in gold(I) chemistry, forming model complexes for macrocyclic gold compounds. This demonstrates the potential of dimethyl 5-[(tetrahydro-2-furanylcarbonyl)amino]isophthalate in forming complex structures with gold, which could be useful in materials science and catalysis (Wiedemann, Gamer, & Roesky, 2009).
Metal-Organic Frameworks (MOFs) : The reaction of similar compounds with Cu(II) ions has led to the creation of new metal-organic frameworks with potential applications in gas adsorption and separation, highlighting the relevance of dimethyl 5-[(tetrahydro-2-furanylcarbonyl)amino]isophthalate in synthesizing materials for environmental and industrial applications (Zhang, Chang, Hu, & Bu, 2010).
Biological and Medical Research
Proteinase Substrates : Amino acid and peptide derivatives of dimethyl 5-aminoisophthalate have been synthesized and tested as substrates for plant cysteine proteinases. This suggests potential applications in developing assays for enzyme activity, which is crucial in understanding biological processes and drug development (Baggett, Blake, Boukouvalas, Samra, & Gray, 1985).
Cardioprotective and Antioxidant Effects : Dimethyl-5-(bioguanide-1-il)isophthalate, closely related to the compound of interest, has demonstrated antioxidant and cardioprotective properties in rats with experimental rheumatoid arthritis. This indicates its potential for developing therapies for cardiovascular diseases and conditions associated with oxidative stress (Popova, Safonova, Kryl’skiy, Shulgin, Semenikhina, & Kryl’skiy, 2017).
Properties
IUPAC Name |
dimethyl 5-(oxolane-2-carbonylamino)benzene-1,3-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO6/c1-20-14(18)9-6-10(15(19)21-2)8-11(7-9)16-13(17)12-4-3-5-22-12/h6-8,12H,3-5H2,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFCZCPVSHGSOQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)C2CCCO2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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